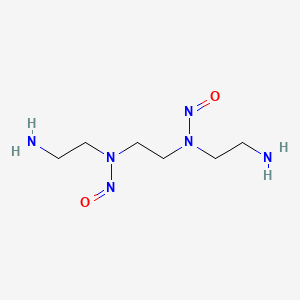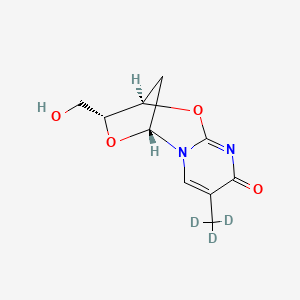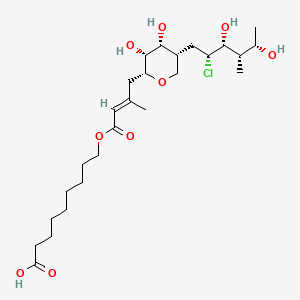
N,N'-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) is an organic compound known for its applications in various scientific fields. It is a highly toxic compound and a suspected human carcinogen, which necessitates careful handling and proper safety measures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) involves the reaction of ethane-1,2-diamine with nitrous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the careful addition of nitrous acid to a solution of ethane-1,2-diamine, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced under strict regulatory guidelines to ensure safety and compliance .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) has several scientific research applications:
Chemistry: Used in analytical method development and validation for pharmaceutical applications.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes
Mécanisme D'action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) involves its interaction with cellular components. It inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency, leading to disrupted cellular respiration and energy production. This mechanism is particularly relevant in its toxicological effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A high-affinity copper chelator with similar biochemical properties.
N,N’-Bis(3-aminopropyl)-1,2-ethanediamine: Another compound with comparable structural features and applications.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Shares similar functional groups and chemical reactivity.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) is unique due to its specific nitrous amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit mitochondrial cytochrome c oxidase sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H16N6O2 |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-[2-[2-aminoethyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C6H16N6O2/c7-1-3-11(9-13)5-6-12(10-14)4-2-8/h1-8H2 |
Clé InChI |
XTVMGUWBSREJBI-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN(CCN)N=O)N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)







![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)




